3-(Benzyloxy)benzene-1,2-diamine
Overview
Description
3-(Benzyloxy)benzene-1,2-diamine is an organic compound with the molecular formula C13H14N2O It consists of a benzene ring substituted with a benzyloxy group at the 3-position and two amino groups at the 1- and 2-positions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that benzene-1,2-diamine compounds can react with aldehydes and ketones to form oximes or hydrazones . This reaction involves the nitrogen atom acting as a nucleophile, competing with oxygen .
Biochemical Pathways
It is known that reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common for benzene derivatives .
Pharmacokinetics
The compound’s molecular weight of 21427 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The formation of oximes and hydrazones from the reaction of benzene-1,2-diamine compounds with aldehydes and ketones is known to be an essentially irreversible process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)benzene-1,2-diamine can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-benzyloxyaniline with an appropriate electrophile. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide.
Another method involves the reduction of 3-(benzyloxy)nitrobenzene using a reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid. This reduction yields the desired diamine compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration of 3-benzyloxybenzene followed by catalytic hydrogenation to reduce the nitro group to an amino group. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or other reduced products.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Iron powder or tin(II) chloride in hydrochloric acid.
Substitution: Various electrophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzene derivatives with different functional groups.
Scientific Research Applications
3-(Benzyloxy)benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxy)benzene-1,2-diamine: Similar structure but with a methoxy group instead of a benzyloxy group.
3-(Ethoxy)benzene-1,2-diamine: Similar structure but with an ethoxy group instead of a benzyloxy group.
3-(Phenoxy)benzene-1,2-diamine: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
3-(Benzyloxy)benzene-1,2-diamine is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group provides steric and electronic effects that can differentiate this compound from its analogs, potentially leading to distinct properties and applications.
Properties
IUPAC Name |
3-phenylmethoxybenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGSUVJJLZZPPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402862 | |
Record name | 3-(Benzyloxy)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89521-55-1 | |
Record name | 3-(Benzyloxy)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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